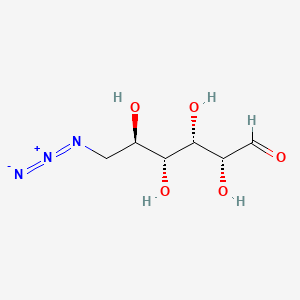![molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5](/img/structure/B1265917.png)
4-Azatricyclo[4.3.1.13,8]undecane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Azatricyclo[4.3.1.1³,⁸]undecane involves multiple steps, including the preparation of azabicyclic alcohol through oxidative cyclization, followed by hydrogenolysis and intramolecular alkylation processes. A notable method for synthesizing 4-azatricyclo[5.2.2.0⁴,⁸]undecan-11-one, a derivative, involves these critical steps, highlighting the compound's synthetic accessibility and the potential for creating various derivatives through modification of the synthesis pathway (Bonjoch et al., 1987).
Molecular Structure Analysis
Quantum chemical DFT studies provide insight into the molecular structure of 4-Azatricyclo[4.3.1.1³,⁸]undecane derivatives, offering optimized geometrical parameters and analyzing vibrational wavenumbers through Fourier-transform Raman and infrared spectrum analyses. These studies confirm the compound's structure and assist in understanding its chemical behavior and reactivity (Panicker et al., 2010).
Chemical Reactions and Properties
4-Azatricyclo[4.3.1.1³,⁸]undecane undergoes various chemical reactions, enabling the synthesis of novel compounds. For instance, reactions with I2/ButOOH and I2/K2CO3 have led to the formation of products based on intramolecular cyclization, showcasing the compound's reactivity and potential for creating structurally complex derivatives (Nurieva et al., 2020).
Physical Properties Analysis
The study of 4-Azatricyclo[4.3.1.1³,⁸]undecane's physical properties, such as its crystal and molecular structure, has been facilitated by X-ray crystallography and spectroscopic methods. These investigations reveal the compound's solid-state structure and provide a basis for understanding its physical characteristics and how they may influence its chemical reactivity and applications (Jurkschat et al., 1985).
Chemical Properties Analysis
The chemical properties of 4-Azatricyclo[4.3.1.1³,⁸]undecane and its derivatives have been extensively explored through various studies, including the synthesis of N-substituted derivatives and the evaluation of their reactivity. These studies contribute to a comprehensive understanding of the compound's chemical behavior, offering insights into its potential applications in the synthesis of complex organic molecules (Kossakowski & Kuran, 2008).
Wissenschaftliche Forschungsanwendungen
Application
4-Azatricyclo[4.3.1.13,8]undecane derivatives have been studied for their synthesis, physical and chemical properties .
Method of Application
The review summarizes published data on the synthesis of 4-azatricyclo[4.3.1.13,8]undecane derivatives and some related tricyclic compounds .
Results
The study provides a comprehensive understanding of the physical and chemical properties of 4-azatricyclo[4.3.1.13,8]undecane derivatives .
Pharmacology
Application
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones have been prepared as potential pharmacological agents .
Method of Application
A series of twenty six arylpiperazine and aminoalkanol derivatives of 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione have been prepared .
Results
The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .
Chemistry
Application
4-Azatricyclo[4.3.1.13,8]undecane derivatives and some related tricyclic compounds, tricycloundecane homologs and diadamantane derivatives have been studied for their synthesis, physical and chemical properties, and biological activity .
Method of Application
The review summarizes published data on the synthesis of these compounds .
Results
The study provides a comprehensive understanding of the physical and chemical properties of these derivatives .
Pharmacology
Application
A series of twenty six arylpiperazine and aminoalkanol derivatives of 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione have been prepared as potential pharmacological agents .
Method of Application
The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .
Results
The study provides a comprehensive understanding of the cytotoxicity and anti-HIV-1 activity of these compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHNIDATUGNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274944 | |
| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azatricyclo[4.3.1.13,8]undecane | |
CAS RN |
22776-74-5 | |
| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

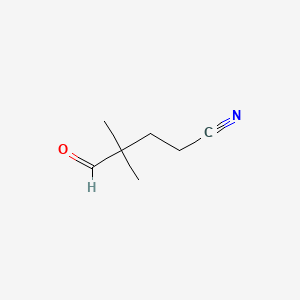
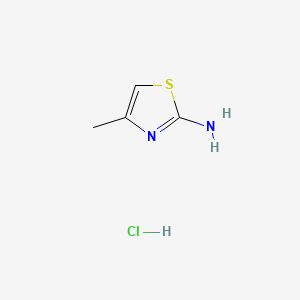


![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)
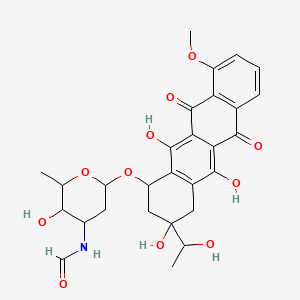
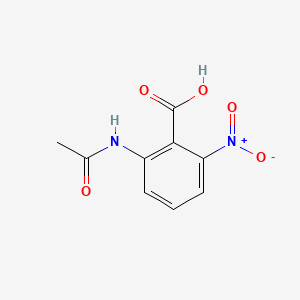
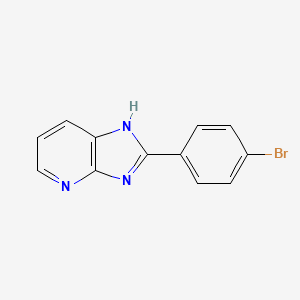
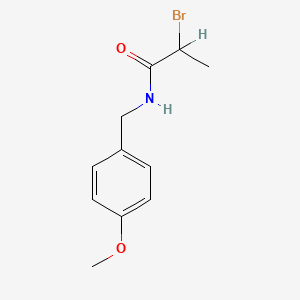
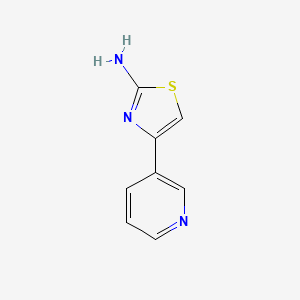
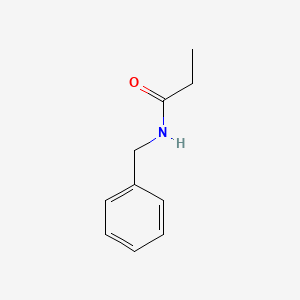
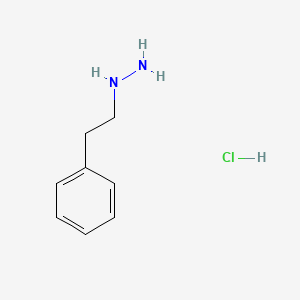
![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
